Cas no 2172397-13-4 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid)
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid
- 2172397-13-4
- 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentane-1-carboxylic acid
- EN300-1504201
-
- Inchi: 1S/C26H30N2O5/c1-17(12-13-23(29)28-26(24(30)31)14-6-7-15-26)27-25(32)33-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22H,6-7,12-16H2,1H3,(H,27,32)(H,28,29)(H,30,31)
- InChI Key: YJCIWHRNIMPMJH-UHFFFAOYSA-N
- SMILES: OC(C1(CCCC1)NC(CCC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 105Ų
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1504201-1.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentane-1-carboxylic acid |
2172397-13-4 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1504201-50mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentane-1-carboxylic acid |
2172397-13-4 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1504201-100mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentane-1-carboxylic acid |
2172397-13-4 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1504201-250mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentane-1-carboxylic acid |
2172397-13-4 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1504201-500mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentane-1-carboxylic acid |
2172397-13-4 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1504201-1000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentane-1-carboxylic acid |
2172397-13-4 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1504201-2500mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentane-1-carboxylic acid |
2172397-13-4 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1504201-5000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentane-1-carboxylic acid |
2172397-13-4 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1504201-10000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentane-1-carboxylic acid |
2172397-13-4 | 10000mg |
$14487.0 | 2023-09-27 |
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid Related Literature
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid
Introduction to 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic Acid (CAS No. 2172397-13-4)
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid, identified by its CAS number 2172397-13-4, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by a cyclopentane ring substituted with an amide group and a pentyl chain, further functionalized with a methoxycarbonyl group attached to a fluorenyl moiety. This unique arrangement of functional groups contributes to its unique chemical properties and biological interactions. The presence of the fluorenyl group, in particular, has been associated with enhanced solubility and stability, which are critical factors in drug design and development.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The amide linkage in 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid provides a versatile scaffold for further derivatization, allowing researchers to explore its potential as a lead compound for drug discovery. The methoxycarbonyl group, on the other hand, serves as a protecting group that can be selectively removed under specific conditions, facilitating the synthesis of more complex derivatives.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that molecules with similar structural features can interact with specific neurotransmitter receptors, potentially leading to the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The fluorenyl moiety, in particular, has been found to enhance binding affinity to certain receptors, making it an attractive component for medicinal chemistry efforts.
Furthermore, the cyclopentane ring in 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid contributes to its stability and bioavailability, which are essential factors for any potential therapeutic agent. The rigidity of the cyclopentane ring helps to maintain the conformational integrity of the molecule, ensuring that it can effectively interact with biological targets. This structural feature is particularly important for compounds that need to traverse biological membranes or bind to proteins with high specificity.
Recent advances in computational chemistry have also played a crucial role in understanding the behavior of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid. Molecular modeling studies have revealed insights into its binding mode with various biological targets, providing valuable information for rational drug design. These computational approaches have helped researchers predict the most effective derivatives of this compound, thereby accelerating the drug discovery process.
The synthesis of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex framework of this molecule. These techniques allow for the efficient introduction of functional groups at specific positions within the molecule, enabling the creation of highly tailored derivatives.
In addition to its potential therapeutic applications, 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid has also been explored for its role in materials science. The unique combination of functional groups in this compound makes it a suitable candidate for developing novel polymers and coatings with enhanced mechanical and chemical properties. Such materials could find applications in various industries, including aerospace and automotive manufacturing.
The future prospects for 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid are bright, with ongoing research aimed at uncovering new biological activities and optimizing its synthetic pathways. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing some of humanity's most pressing health challenges.
2172397-13-4 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)